2-Phenyl-1,3,2lambda~5~-oxazaphosphepan-2-one
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Overview
Description
2-Phenyl-1,3,2lambda~5~-oxazaphosphepan-2-one is a chemical compound that belongs to the class of oxazaphosphinanes It is characterized by the presence of a phosphorus atom within a heterocyclic ring structure, which also includes nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3,2lambda~5~-oxazaphosphepan-2-one typically involves the reaction of phenylphosphonic dichloride with an appropriate amine and an alcohol. The reaction conditions often require the use of a base to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Reactants: Phenylphosphonic dichloride, amine, alcohol.
Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), temperature control.
Procedure: The reactants are mixed in the presence of a base and solvent, and the reaction mixture is stirred at a controlled temperature until the reaction is complete. The product is then isolated and purified.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,3,2lambda~5~-oxazaphosphepan-2-one can undergo various chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom is a key reactive site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the phosphorus atom under mild conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
2-Phenyl-1,3,2lambda~5~-oxazaphosphepan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of phosphorus-containing drugs.
Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 2-Phenyl-1,3,2lambda~5~-oxazaphosphepan-2-one involves its interaction with molecular targets through its phosphorus atom. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This can affect various biochemical pathways and cellular processes, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-1,3-oxazole-5-carbaldehyde
- 5-Methyl-2-phenyl-1,3-oxazole-4-carbaldehyde
- 2-Phenyl-1,3-propanediol
Uniqueness
This detailed article provides a comprehensive overview of 2-Phenyl-1,3,2lambda~5~-oxazaphosphepan-2-one, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
391640-17-8 |
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Molecular Formula |
C10H14NO2P |
Molecular Weight |
211.20 g/mol |
IUPAC Name |
2-phenyl-1,3,2λ5-oxazaphosphepane 2-oxide |
InChI |
InChI=1S/C10H14NO2P/c12-14(10-6-2-1-3-7-10)11-8-4-5-9-13-14/h1-3,6-7H,4-5,8-9H2,(H,11,12) |
InChI Key |
XQUVNUANOKAECC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOP(=O)(NC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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